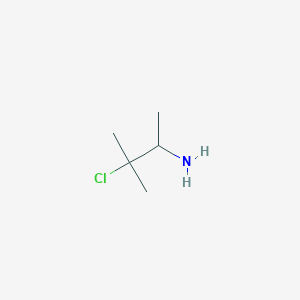
3-Chloro-3-methylbutan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-3-methylbutan-2-amine is an organic compound with the molecular formula C5H12ClN It is a derivative of butan-2-amine, where a chlorine atom and a methyl group are substituted at the third carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Chloro-3-methylbutan-2-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 3-chloro-3-methylbutan-2-ol with ammonia or an amine under controlled conditions. The reaction typically requires a solvent such as ethanol and may be catalyzed by a base like sodium hydroxide .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nucleophilic substitution reactions. The process is optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-3-methylbutan-2-amine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding amides or reduced to form secondary amines.
Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include ammonia, primary amines, and secondary amines. Conditions often involve solvents like ethanol and bases such as sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution: Products include various substituted amines.
Oxidation: Products include amides and nitriles.
Reduction: Products include secondary and tertiary amines.
Wissenschaftliche Forschungsanwendungen
3-Chloro-3-methylbutan-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-chloro-3-methylbutan-2-amine involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions. It can also undergo oxidation and reduction, affecting its reactivity and interaction with other molecules. The pathways involved include nucleophilic attack, electron transfer, and elimination processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-3-methylbutan-2-ol: A precursor in the synthesis of 3-chloro-3-methylbutan-2-amine.
3-Methylbutan-2-amine: Lacks the chlorine atom, resulting in different reactivity and applications.
3-Chloro-2-methylbutan-2-amine: A positional isomer with different chemical properties.
Uniqueness
This compound is unique due to the presence of both a chlorine atom and a methyl group at the third carbon position. This structural feature imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C5H12ClN |
|---|---|
Molekulargewicht |
121.61 g/mol |
IUPAC-Name |
3-chloro-3-methylbutan-2-amine |
InChI |
InChI=1S/C5H12ClN/c1-4(7)5(2,3)6/h4H,7H2,1-3H3 |
InChI-Schlüssel |
JFHSPHZVPIHHDL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C)(C)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


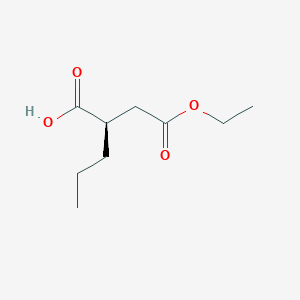
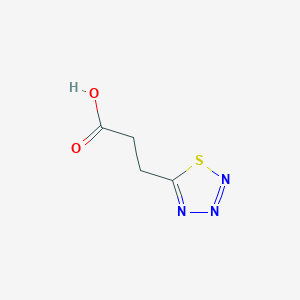
![N-octadecyl-n-[3-(triethoxysilyl)propyl]urea](/img/structure/B13346541.png)

![(4aR,4bS,6aS,7S,9aS,9bS,11aR)-7-(Hydroxymethyl)-4a,6a-dimethyl-4b,5,6,6a,7,8,9,9a,9b,10,11,11a-dodecahydro-1H-indeno[5,4-f]quinolin-2(4aH)-one](/img/structure/B13346569.png)
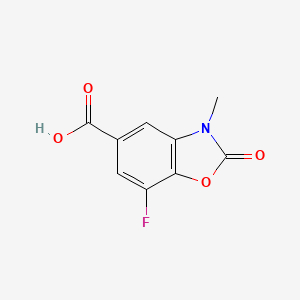
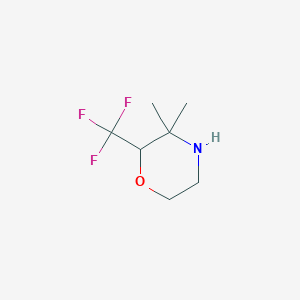
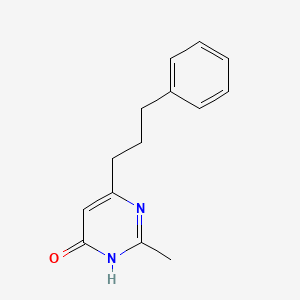
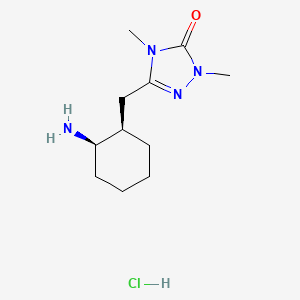

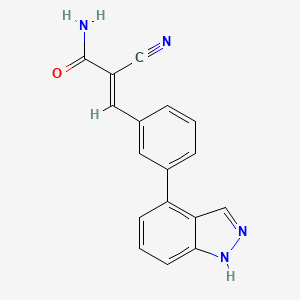
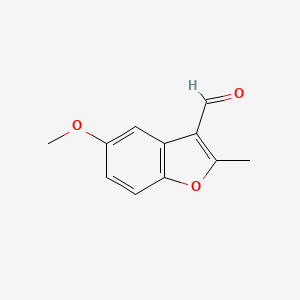
![5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-amine](/img/structure/B13346593.png)

